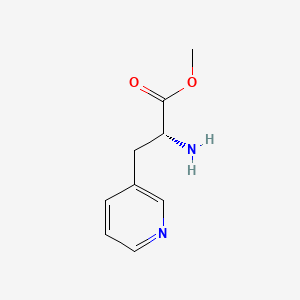

3-(3-Pyridyl)-D-alanine methyl ester

Description

Significance of Non-Proteinogenic Amino Acid Derivatives in Chemical and Biological Research

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms. nih.govmdpi.com While the complexity of life is largely built upon a standard set of 22 proteinogenic amino acids, nature's repertoire extends to a vast array of NPAAs that serve diverse and crucial biological functions. frontiersin.org These compounds are often found as secondary metabolites in organisms like bacteria, fungi, and plants. nih.govresearchgate.net

In modern chemical and biological research, NPAAs have emerged as invaluable tools, particularly in the development of peptide-based therapeutics. nih.govnih.gov The incorporation of NPAAs into peptide sequences can fundamentally alter their properties, offering a strategy to overcome the limitations of peptides composed solely of natural amino acids, which are often susceptible to degradation in biological systems. researchgate.netnih.gov By introducing NPAAs, researchers can enhance the stability, potency, bioavailability, and permeability of peptide drug candidates. nih.govresearchgate.net The structural diversity offered by NPAAs provides a rich toolbox of physicochemical properties that expand beyond those of standard amino acids, enabling the construction of novel peptide libraries for screening and identifying specific therapeutic agents. nih.gov

Role of β-Heteroaromatic α-Amino Acids in Advanced Organic Synthesis

Within the broad class of non-proteinogenic amino acids, β-heteroaromatic α-amino acids represent a particularly useful subclass for advanced organic synthesis. These compounds are α-amino acids that feature a heteroaromatic ring, such as pyridine (B92270), attached to the β-carbon of the amino acid backbone.

The introduction of a heteroaromatic group like the pyridine ring imparts unique characteristics to the amino acid structure. The pyridine ring has a different electron density compared to a simple phenyl ring and possesses hydrogen-bonding capability through the nitrogen atom. researchgate.net This feature can enhance the hydrophilicity of peptides into which it is incorporated. researchgate.net For instance, the replacement of hydrophobic residues with the more hydrophilic 3-pyridyl-alanine has been shown to markedly improve the solubility and reduce the physical aggregation of peptides, such as glucagon (B607659) analogs. researchgate.net

These specialized amino acids serve as crucial building blocks in the synthesis of complex, biologically active peptides and peptidomimetics. researchgate.net Their use allows for the creation of peptides with tailored structural and functional properties, making them important intermediates in the development of new drugs. The ability to modify peptides with β-heteroaromatic α-amino acids is a key strategy in medicinal chemistry for optimizing the pharmacological profiles of therapeutic peptides.

Overview of Research Trajectories for 3-(3-Pyridyl)-D-alanine Methyl Ester

Research involving this compound primarily positions it as a specialized chiral building block in organic synthesis. Its structure, featuring a D-alanine core, a methyl ester group, and a pyridine ring at the β-position, makes it a valuable precursor for more complex molecules.

A significant area of application for this compound is in the synthesis of antagonists for the Luteinizing Hormone-Releasing Hormone (LHRH). researchgate.netnih.gov The D-isomer of 3-(3-pyridyl)-alanine is specifically utilized for this purpose, highlighting the importance of its stereochemistry. nih.gov Research has demonstrated that incorporating pyridyl-alanines, such as β-(3-pyridyl)-D-α-alanine (D-3-Pal), can result in highly effective LHRH inhibitors. researchgate.net

The synthesis of 3-(3-Pyridyl)-D-alanine derivatives has been a subject of study to develop reliable and efficient procedures. Methods have been developed starting from 3-pyridinecarboxyaldehyde or through the condensation of diethyl acetamidomalonate with arylmethyl halides, followed by enzymatic resolution to isolate the desired D-enantiomer. researchgate.netnih.govnih.gov The methyl ester form, this compound, is often used in peptide synthesis. researchgate.netnih.gov

Below is a table summarizing the key chemical properties of the compound and its common salt form.

| Property | This compound | This compound dihydrochloride (B599025) |

| Molecular Formula | C₉H₁₂N₂O₂ | C₉H₁₄Cl₂N₂O₂ |

| Molecular Weight | 196.21 g/mol | 253.13 g/mol sigmaaldrich.comcymitquimica.com |

| Form | Solid | Solid |

| Synonyms | (R)-methyl 2-amino-3-(pyridin-3-yl)propanoate | h-d-3pal-ome 2 hcl, (R)-2-Amino-3-pyridin-3-yl-propionic acid methyl ester dihydrochloride cymitquimica.com |

| CAS Number | 767268-80-4 | 82772-50-9 |

| PubChem CID | Not available | 135460599 |

| InChI Key | XNSHHLGNMODFNC-YCBDHFTFSA-N | XNSHHLGNMODFNC-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-amino-3-pyridin-3-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)8(10)5-7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPVBKDLAQDFFY-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Pyridyl D Alanine Methyl Ester and Its Enantiomers

Classical Chemical Synthesis Routes

A well-established method for the synthesis of α-amino acids is the malonic ester synthesis, utilizing diethyl acetamidomalonate as a key starting material. organic-chemistry.orgyoutube.com This approach is applicable to the preparation of racemic 3-(3-pyridyl)alanine, which can then be resolved to obtain the desired D-enantiomer. acs.orgacs.orgnih.gov

The general three-step process involves the deprotonation of diethyl acetamidomalonate, followed by alkylation, and then a final hydrolysis and decarboxylation step. youtube.com In the context of 3-(3-pyridyl)alanine synthesis, the process begins with the formation of an enolate from diethyl acetamidomalonate by treatment with a suitable base, such as sodium ethoxide. youtube.com This nucleophilic enolate is then reacted with a 3-pyridylmethyl halide, typically 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine, in a nucleophilic substitution reaction to introduce the 3-pyridyl moiety. acs.orgacs.org

To obtain the specific D-enantiomer, a resolution step is required. One common method is enzymatic resolution. The synthesized racemic amino acid ester can be selectively processed by an enzyme, such as subtilisin, which acts on one enantiomer, allowing for the separation of the N-acetyl-L-amino acid from the unreacted D-amino acid ester. acs.orgacs.org Subsequent acidic hydrolysis of the D-amino acid derivative yields 3-(3-Pyridyl)-D-alanine. acs.org The final esterification to the methyl ester can be accomplished through standard methods.

| Step | Reagents/Conditions | Intermediate/Product |

| Alkylation | 1. Diethyl acetamidomalonate, Sodium ethoxide (NaOEt) 2. 3-(Chloromethyl)pyridine | Diethyl 2-acetamido-2-(pyridin-3-ylmethyl)malonate |

| Hydrolysis & Decarboxylation | Aqueous acid (e.g., HCl), Heat | DL-3-(3-Pyridyl)alanine |

| Resolution | Enzymatic resolution (e.g., with subtilisin) on the ester derivative | N-acetyl-L-amino acid and 3-(3-Pyridyl)-D-alanine ester |

| Hydrolysis | Acidic hydrolysis | 3-(3-Pyridyl)-D-alanine |

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds. These methods offer high functional group tolerance and have been applied to the synthesis of pyridyl-substituted amino acids.

The Suzuki-Miyaura coupling reaction is a powerful method for C-C bond formation, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govnih.gov This reaction is a common strategy for creating biaryl compounds and can be adapted for the synthesis of 3-(3-pyridyl)alanine derivatives. nih.govorgsyn.org

In this approach, a pyridine-containing organoboron species, such as 3-pyridylboronic acid, is coupled with a suitable alanine (B10760859) derivative. The general reaction involves a palladium catalyst, often with phosphine (B1218219) ligands, and a base. nih.govnih.gov For instance, the coupling of a 3-pyridyl triflate with an appropriate alkenyl or alkyl boronate can be used to construct the key carbon framework. nih.gov Optimized conditions for such couplings often utilize catalysts like Pd(PPh₃)₄ with a base such as potassium phosphate (B84403) in a solvent like dioxane. nih.gov The versatility of the Suzuki-Miyaura reaction allows for the coupling of various substituted pyridines and alanines, making it a flexible route to a range of analogues. orgsyn.orgresearchgate.net

| Component | Example | Catalyst/Base |

| Pyridine (B92270) Source | 3-Pyridylboronic acid or 3-Pyridyl triflate | Pd(PPh₃)₄ / K₃PO₄ |

| Alanine Source | Halogenated or triflate-derivatized alanine ester |

The Negishi cross-coupling reaction provides another route for C-C bond formation by coupling organozinc compounds with organic halides or triflates, catalyzed by nickel or palladium. wikipedia.org This method is particularly useful as it allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents can be prepared to tolerate a variety of sensitive functional groups like esters and amides, which is advantageous in amino acid synthesis. sigmaaldrich.com

A synthetic strategy can be envisioned starting from serine. Serine can be converted in several steps to a protected iodoalanine derivative. acs.org Insertion of zinc metal into the carbon-iodine bond generates a stable organozinc reagent, which serves as a chiral building block. acs.orgnih.gov This serine-derived organozinc reagent can then undergo a Negishi cross-coupling reaction with a suitable electrophile, such as 3-bromopyridine (B30812) or another 3-halopyridine. youtube.comnih.gov The reaction is catalyzed by a palladium complex, with catalyst systems such as Pd₂(dba)₃ and SPhos (a phosphine ligand) showing excellent activity for couplings with aryl halides. nih.gov This approach directly installs the 3-pyridyl group onto the β-carbon of the alanine backbone, preserving the stereochemistry derived from the starting serine.

To directly obtain enantiomerically pure amino acids without a resolution step, asymmetric synthesis methods are employed. These often involve the use of a chiral auxiliary to control the stereochemical outcome of a reaction.

The Schöllkopf method is a well-known strategy for the asymmetric synthesis of α-amino acids. researchgate.net This method utilizes a chiral auxiliary, typically derived from the amino acid valine, to direct the stereoselective alkylation of a glycine (B1666218) template. researchgate.net

The synthesis begins with the formation of a cyclic dipeptide (a 2,5-diketopiperazine) from glycine and (R)-valine. This is then converted to its bis-lactim ether by O-methylation. Deprotonation of the bis-lactim ether at the prochiral position of the glycine unit with a strong base, such as n-butyllithium (n-BuLi), generates a planar carbanion. The bulky isopropyl group from the valine auxiliary effectively shields one face of this anion. researchgate.net

Subsequent alkylation of this anion with an electrophile proceeds with high stereoselectivity. To synthesize 3-(3-pyridyl)alanine, a 3-pyridylmethyl halide (e.g., 3-(bromomethyl)pyridine) is used as the alkylating agent. The electrophile approaches the carbanion from the less sterically hindered face, leading to the formation of the alkylated product with a high degree of enantiomeric excess, often exceeding 95% ee. researchgate.net The final step is the acidic hydrolysis of the resulting dipeptide, which cleaves the molecule to release the desired D-amino acid methyl ester (in this case, 3-(3-pyridyl)-D-alanine methyl ester) and the valine methyl ester auxiliary, which can be separated. researchgate.net This method is particularly valuable for synthesizing exotic or unnatural amino acids in a laboratory setting. researchgate.net

| Step | Description | Key Reagent(s) |

| 1. Auxiliary Formation | Cyclization and O-methylation of Glycine and (R)-Valine | |

| 2. Deprotonation | Proton abstraction from the glycine unit | n-BuLi |

| 3. Stereoselective Alkylation | Reaction of the chiral anion with an electrophile | 3-(Bromomethyl)pyridine |

| 4. Hydrolysis & Separation | Cleavage of the auxiliary to yield the product | Aqueous Acid |

Stereoselective Synthesis employing Chiral Auxiliaries

Chemoenzymatic and Enzymatic Resolution Strategies

The separation of enantiomers from a racemic mixture of 3-(3-pyridyl)-alanine esters is a critical step in obtaining the biologically active D-isomer. Enzymes, with their inherent stereoselectivity, offer a powerful tool for this purpose.

Enzymatic Hydrolysis for Chiral Resolution (e.g., Subtilisin-Mediated)

The enzymatic resolution of N-acyl-3-(3-pyridyl)-DL-alanine methyl ester using proteases like subtilisin is an effective method. In this approach, the enzyme selectively hydrolyzes the L-enantiomer of the ester to the corresponding carboxylic acid, leaving the D-enantiomer of the ester largely unreacted.

A notable example involves the resolution of N-benzoyl-β-(3-pyridyl)-DL-α-alanine methyl ester. researchgate.net The process is based on the principle that subtilisin preferentially recognizes and cleaves the ester bond of the L-amino acid derivative. This leaves the N-benzoyl-3-(3-Pyridyl)-D-alanine methyl ester intact, which can then be separated from the hydrolyzed L-acid. The optical purity of the resulting D-isomer is crucial for its application in the synthesis of pharmacologically active peptides. researchgate.net

Table 1: Subtilisin-Mediated Resolution of N-Benzoyl-3-(3-pyridyl)-DL-alanine Methyl Ester

| Substrate | Enzyme | Selectivity | Product 1 (Unreacted) | Product 2 (Hydrolyzed) |

| N-Benzoyl-3-(3-pyridyl)-DL-alanine methyl ester | Subtilisin | L-enantiomer | N-Benzoyl-3-(3-Pyridyl)-D-alanine methyl ester | N-Benzoyl-3-(3-pyridyl)-L-alanine |

Kinetic Resolution with Hydrolases (e.g., α-Chymotrypsin)

α-Chymotrypsin is a serine protease known for its ability to catalyze the hydrolysis of peptide bonds, particularly those adjacent to large hydrophobic amino acid residues such as phenylalanine, tryptophan, and tyrosine. wikipedia.org This substrate specificity extends to the hydrolysis of the corresponding esters. The enzyme exhibits a strong preference for the L-enantiomer, making it a suitable candidate for the kinetic resolution of racemic mixtures of aromatic amino acid esters. wikipedia.orgcapes.gov.br

In the context of 3-(3-pyridyl)-alanine methyl ester, α-chymotrypsin would be expected to selectively hydrolyze the L-ester to 3-(3-pyridyl)-L-alanine, leaving the desired this compound untouched. This stereoselective hydrolysis allows for the separation of the unreacted D-ester from the hydrolyzed L-acid. While the specific application of α-chymotrypsin to 3-(3-pyridyl)-alanine methyl ester is not extensively detailed in the provided search results, the well-established principles of its catalytic activity on similar aromatic amino acid esters suggest its potential utility in this resolution process. nih.govnih.gov

Reductive Amination of α-Keto Acids with Amino Acid Dehydrogenases

An alternative to the resolution of a racemic mixture is the stereoselective synthesis of the desired enantiomer from a prochiral precursor. One such method is the reductive amination of the corresponding α-keto acid, 3-(3-pyridyl)pyruvic acid, using amino acid dehydrogenases (AADH).

This biocatalytic approach can be implemented in two primary ways:

Deracemization of a Racemic Amino Acid: An L-amino acid deaminase (LAAD) can be employed to selectively oxidize the L-enantiomer of a racemic mixture of 3-(3-pyridyl)-alanine to 3-(3-pyridyl)pyruvic acid. This process leaves the D-enantiomer, 3-(3-Pyridyl)-D-alanine, in the reaction mixture. nih.gov The LAAD from Proteus myxofaciens has been identified as a suitable enzyme for this purpose. nih.gov

Direct Synthesis from the α-Keto Acid: Engineered D-amino acid dehydrogenases can catalyze the direct reductive amination of 3-(3-pyridyl)pyruvic acid to 3-(3-Pyridyl)-D-alanine. This reaction requires a stoichiometric amount of a reducing agent, typically a nicotinamide (B372718) cofactor such as NADH or NADPH.

Table 2: Enzymatic Synthesis of 3-(3-Pyridyl)-D-alanine

| Starting Material | Enzyme(s) | Reaction Type | Product |

| 3-(3-Pyridyl)-DL-alanine | L-Amino Acid Deaminase (LAAD) | Deracemization | 3-(3-Pyridyl)-D-alanine |

| 3-(3-Pyridyl)pyruvic acid | D-Amino Acid Dehydrogenase (D-AADH) | Reductive Amination | 3-(3-Pyridyl)-D-alanine |

Derivatization and Functionalization of this compound

Further chemical modifications of this compound are often necessary for its incorporation into larger molecules or to modulate its biological activity. These modifications can target the amino group or the pyridine ring.

N-Protection and Deprotection Strategies

The amino group of this compound is typically protected during chemical synthesis to prevent unwanted side reactions. Common protecting groups include the tert-butoxycarbonyl (Boc) and benzoyl (Bz) groups.

N-Boc Protection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. This protecting group is valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

N-Benzoyl Protection: The benzoyl group can be introduced using benzoyl chloride. Deprotection of the N-benzoyl group can be achieved under various conditions, including acidic or basic hydrolysis.

Table 3: Common N-Protecting Groups for 3-(3-Pyridyl)-D-alanine

| Protecting Group | Reagent for Protection | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acidic (e.g., TFA) |

| Benzoyl (Bz) | Benzoyl chloride | Hydrolysis (acid or base) |

Modifications of the Pyridine Moiety (e.g., Oxidation, Electrophilic Substitution)

The pyridine ring of this compound can undergo various chemical transformations to introduce new functional groups or alter the electronic properties of the molecule.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. arkat-usa.orgwikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgnih.govsci-hub.storgsyn.org The resulting N-oxide can then be used in further reactions or may itself impart desired biological properties.

Electrophilic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they preferentially take place at the 3-position (meta to the nitrogen), as this avoids the formation of an unstable intermediate with a positive charge on the nitrogen atom. quimicaorganica.orgquora.com Due to the deactivating effect of the nitrogen, harsh reaction conditions are often required for electrophilic substitution on the pyridine ring.

Conversion of Ester Group to Other Functionalities

The methyl ester group of this compound is a versatile functional handle that can be chemically modified to yield a variety of other important functional groups, including carboxylic acids, alcohols, and amides. These transformations are crucial for incorporating the 3-(3-pyridyl)-D-alanine scaffold into more complex molecules, such as peptides and pharmacologically active agents. The primary methods for these conversions include hydrolysis, reduction, and amidation.

Hydrolysis to Carboxylic Acid

The most fundamental conversion of the ester is its hydrolysis back to the parent carboxylic acid, 3-(3-Pyridyl)-D-alanine. This reaction can be achieved under both acidic and alkaline conditions.

Acidic Hydrolysis : Treatment of the amino acid ester with strong mineral acids, such as hydrochloric acid (HCl), effectively cleaves the ester bond to yield the corresponding D-amino acid. researchgate.netnih.gov This method is common after enzymatic resolutions where the D-enantiomer remains as the ester. researchgate.netnih.gov

Alkaline Hydrolysis : Saponification using an alkali metal hydroxide, like sodium hydroxide, is another effective method for converting the ester to the carboxylate salt, which is then neutralized to give the free amino acid. researchgate.net

These hydrolysis reactions are fundamental steps in peptide synthesis, where the C-terminus of a peptide chain needs to be deprotected for subsequent coupling reactions.

Reduction to Amino Alcohol

The reduction of the methyl ester functionality affords the corresponding amino alcohol, (R)-2-amino-3-(3-pyridyl)propan-1-ol. This transformation is typically accomplished using powerful reducing agents.

Research into the reduction of N-protected amino acid esters has highlighted several methodologies. One approach involves the use of di-isobutyl aluminum hydride (Dibal-H). core.ac.uk However, studies on Z-Ala-OMe (N-carbobenzoxy-L-alanine methyl ester) showed that reactions with Dibal-H often yield the amino aldehyde as the major product, with only small amounts of the desired amino alcohol. core.ac.uk

A more effective and high-yielding method involves a two-step process. First, the N-protected amino acid is activated with ethyl chloroformate to form a mixed anhydride (B1165640). This reactive intermediate is then reduced in situ with sodium borohydride (B1222165) (NaBH₄) in water to produce the N-protected amino alcohol with satisfactory yields and minimal racemization. core.ac.uk While this specific example uses an N-protected acid as the starting material, the principle of reducing an activated carboxyl group is directly applicable to the ester.

Conversion to Amides

The methyl ester of 3-(3-pyridyl)-D-alanine can be readily converted into a wide range of primary, secondary, or tertiary amides through aminolysis or peptide coupling reactions.

Direct Aminolysis : A straightforward method for forming simple amides is the reaction of the amino acid ester with an amine. For instance, L-alanine methyl ester hydrochloride can be converted to L-alanine-N-methylamide by treatment with a solution of methylamine (B109427) in ethanol (B145695). orgsyn.org The reaction proceeds to completion, driven by the use of an excess of the amine. orgsyn.org

Peptide Coupling : For more complex amide bond formations, particularly in peptide synthesis, coupling reagents are employed. Although often used with free carboxylic acids, these methods can be adapted. A relevant synthetic pathway involves the amide coupling of L-alanine-d3 methyl ester hydrochloride with a carboxylic acid (palmitoleic acid) using oxalyl chloride to form the acid chloride in situ, followed by reaction with the ester in the presence of a base like triethylamine. nih.gov Other established coupling reagents used for forming amide bonds with amino acids include propanephosphonic acid anhydride (T3P) and 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). nih.gov

The table below summarizes the key transformations of the ester group.

| Starting Material | Transformation | Reagents | Product | Reference |

| 3-(3-Pyridyl)-D-alanine ester | Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH) | 3-(3-Pyridyl)-D-alanine | researchgate.netnih.gov |

| N-Protected Alanine Methyl Ester | Reduction | 1. Ethyl Chloroformate 2. Sodium Borohydride (NaBH₄) | N-Protected Alaninol | core.ac.uk |

| L-Alanine Methyl Ester HCl | Amidation | Methylamine in Ethanol | L-Alanine-N-methylamide | orgsyn.org |

| L-Alanine-d3 Methyl Ester HCl | Amidation | Palmitoleic Acid, Oxalyl Chloride, Triethylamine | N-(Palmitoleoyl)alanine-d3 Methyl Ester | nih.gov |

Applications of 3 3 Pyridyl D Alanine Methyl Ester As a Chiral Building Block in Advanced Synthesis

Integration into Peptide Synthesis

The incorporation of non-proteinogenic amino acids like 3-(3-Pyridyl)-D-alanine methyl ester into peptide chains is a key strategy for modifying the conformation, stability, and binding properties of peptides. The ester is often used in its dihydrochloride (B599025) salt form for applications in peptide synthesis. Its unique structure, particularly the D-chiral configuration and the pyridyl side chain, allows for the creation of novel peptide architectures that are not accessible with standard proteinogenic amino acids. chemimpex.com

Design and Synthesis of Bioactive Peptides

This compound is a valuable component in the synthesis of bioactive peptides, which are small protein fragments that can exert physiological effects in the body. chemimpex.commdpi.com The inclusion of this unnatural amino acid can enhance the biological activity of synthetic peptides. chemimpex.com It is frequently utilized in solid-phase peptide synthesis (SPPS), a standard method for creating complex peptide sequences with high purity. chemimpex.comchemimpex.com The pyridine (B92270) ring within the amino acid structure is a key feature that can influence the peptide's interaction with biological targets, contributing to its therapeutic potential in areas like cancer treatment and the development of antimicrobial agents. chemimpex.com

The introduction of the 3-(3-pyridyl) moiety can also improve the metabolic stability of the resulting peptide. For instance, the pyridyl group can sterically hinder the hydrolysis of the adjacent peptide bond by esterases, prolonging the peptide's duration of action.

Table 1: Research Applications in Bioactive Peptide Synthesis

| Application Area | Role of 3-(3-Pyridyl)-D-alanine Moiety | Potential Outcome |

|---|---|---|

| Drug Development | Serves as a key building block in creating complex peptide sequences. chemimpex.com | Development of new drugs targeting specific receptors. chemimpex.comchemimpex.com |

| Antimicrobial Agents | Incorporation into peptide structures to enhance biological activity. chemimpex.com | Synthesis of peptides with potential antimicrobial properties. chemimpex.com |

| Cancer Therapeutics | Used as a component in the synthesis of peptides for cancer treatment. chemimpex.com | Creation of bioactive peptides with potential anticancer activity. chemimpex.com |

| Metabolic Stability | The pyridyl group provides steric hindrance. | Prolonged metabolic stability and duration of action of the peptide. |

Development of Peptide Ligands with Enhanced Selectivity

The development of peptide ligands with high selectivity for specific biological targets is a central goal in drug discovery. The unique chemical properties of this compound make it a valuable tool for this purpose. chemimpex.com The pyridine side chain enhances the compound's ability to participate in various chemical reactions and can form stable, specific interactions with biological receptors. chemimpex.com

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic ring itself can engage in π-π stacking interactions with aromatic residues in a target protein. These specific interactions, facilitated by the defined stereochemistry of the D-alanine backbone, can significantly increase the binding affinity and selectivity of the peptide ligand for its intended target. This makes the amino acid derivative highly valuable in medicinal chemistry for designing novel pharmaceuticals that target specific receptors. chemimpex.com

Precursor in Medicinal Chemistry Research

Beyond peptide synthesis, this compound serves as a crucial precursor for a wide range of molecules in medicinal chemistry. Its chiral nature and functional groups—an amine, an ester, and a pyridine ring—offer multiple points for chemical modification, allowing for the synthesis of diverse molecular scaffolds.

Synthesis of Enzyme Inhibitors and Modulators

The compound is studied for its potential role in creating enzyme inhibitors. The mechanism of action often involves the molecule binding to the active site of an enzyme, thereby preventing the natural substrate from binding and inhibiting the enzyme's catalytic activity. The pyridine ring is crucial for this activity, as it can participate in non-covalent interactions such as π-π stacking and hydrogen bonding with the enzyme's active site residues. By incorporating this building block, chemists can design potent and selective inhibitors for various enzymatic targets.

Development of Molecules with Specific Biological Activities (e.g., Antimicrobial, Anticancer)

Research has investigated the use of this compound as a starting material for developing molecules with potential therapeutic properties, including antimicrobial and anticancer activities. chemimpex.com

In the realm of antibacterial research, derivatives containing the 3-pyridyl moiety have shown significant promise. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity against several Gram-positive bacteria. nih.gov The results showed that several of these compounds exhibited strong antibacterial activity, comparable to the antibiotic linezolid (B1675486). nih.gov Modifications to the structure, such as the introduction of a fluorine atom, significantly increased the antibacterial potency against the tested strains. nih.gov

Table 2: In Vitro Antibacterial Activity (MIC μg/mL) of Selected 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives

| Compound | S. aureus | S. pneumoniae | E. faecalis | B. subtilis | S. xylosus |

|---|---|---|---|---|---|

| 21b | 2 | 1 | 4 | 2 | 4 |

| 21d | 1 | 1 | 2 | 1 | 2 |

| 21f | 2 | 1 | 2 | 1 | 2 |

| Linezolid (Control) | 1 | 1 | 2 | 1 | 2 |

Data sourced from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov

Applications in Neurotransmitter System Modulator Design

This compound and its derivatives exhibit significant biological activity in the field of neuropharmacology. The pyridine moiety is structurally similar to parts of endogenous neurotransmitters, allowing molecules containing this fragment to interact with neurotransmitter receptors. researchgate.net Research indicates that compounds derived from 3-(3-Pyridyl)-D-alanine can function as modulators at specific receptors, such as glutamate (B1630785) receptors, which are critical for synaptic transmission and plasticity.

This building block is also relevant to the design of allosteric modulators, which bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. mdpi.com Such modulators can fine-tune receptor activity rather than simply turning it on or off, offering a more nuanced therapeutic approach for neurological and psychiatric conditions. mdpi.com The incorporation of the 3-(3-pyridyl) group can be a key design element in creating novel positive or negative allosteric modulators for targets like dopamine (B1211576) receptors, potentially leading to new treatments for diseases such as Parkinson's disease and schizophrenia. mdpi.comresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₁₂N₂O₂ |

| This compound dihydrochloride | C₉H₁₄Cl₂N₂O₂ |

| D-alanine | C₃H₇NO₂ |

| Diethyl acetamidomalonate | C₉H₁₅NO₅ |

| 3-pyridylmethyl halide | C₆H₆ClN (Chloride example) |

| N-acetyl-L-amino acid | Varies |

| 3-(3-Pyridyl)-D-alanine | C₈H₁₀N₂O₂ |

| Fmoc-3-(3'-pyridyl)-D-alanine | C₂₃H₂₀N₂O₄ |

| Linezolid | C₁₆H₂₀FN₃O₄ |

| Glutamate | C₅H₉NO₄ |

| Dopamine | C₈H₁₁NO₂ |

| L-alanine methyl ester hydrochloride | C₄H₁₀ClNO₂ |

Role in Material Science and Catalyst Development

The bifunctional nature of this compound, arising from its amino acid and pyridine moieties, allows for its integration into diverse macromolecular structures and catalytic systems. The pyridine nitrogen can act as a ligand for metal coordination, while the amino acid backbone provides a chiral scaffold and potential for peptide bond formation.

Formation of Pyridylalanine-Containing Polymers

The incorporation of pyridylalanine units into polymer chains yields materials with unique properties, drawing interest due to their structural resemblance to polypeptides of aromatic amino acids like phenylalanine and the chemical similarity of the pyridyl group to the imidazole (B134444) ring of histidine. researchgate.net The synthesis of such polymers often involves the preparation of suitable monomers from pyridylalanine, such as N-carboxy-anhydride derivatives, which can then undergo polymerization. researchgate.net

Polyamides are a significant class of polymers that can incorporate pyridylalanine. Research into polyamides containing both pyridine dicarboxylic acid and other amino acids like alanine (B10760859) has shown that the inclusion of the pyridine ring into the polymer backbone significantly influences the material's properties. nih.govresearchgate.net For instance, studies have revealed that incorporating a pyridine unit can decrease the thermal stability of the resulting polyamide compared to its all-aromatic counterparts. nih.govresearchgate.net However, it can also induce semicrystalline characteristics in the polymer. researchgate.net These findings highlight the role of the pyridyl group in modulating the physical and thermal behavior of advanced polymeric materials.

Table 1: Synthesis and Properties of Pyridyl-Containing Polyamides

This table is a representative summary based on studies of polyamides incorporating pyridine and amino acid units, illustrating the general impact of such structures.

| Polymer Type | Monomers | Key Finding | Reference |

| Polyamide | Pyridine dicarboxylic acid, Alanine/Valine derivatives, Aromatic diamines | Incorporation of the pyridine ring into the polymer backbone decreases thermal stability. | nih.govresearchgate.net |

| Polyamide | Pyridine dicarboxylic acid, Alanine derivatives, Aromatic diamines | Pyridine-containing polymers can exhibit semicrystalline characteristics with a distinct melting temperature. | researchgate.net |

| Polypeptide | N-carboxy-anhydride of β-(3-pyridyl)-alanine | Methods developed for creating synthetic polypeptides containing pyridylalanine residues. | researchgate.net |

Development of Chiral Catalysts and Catalytically Active Peptides

The chiral nature and the presence of a coordinating pyridine nitrogen make 3-(3-Pyridyl)-D-alanine and its derivatives, including the methyl ester, excellent candidates for the development of chiral ligands and catalysts for asymmetric synthesis.

Organometallic complexes are a primary application. Research has shown that R-3-(3-pyridyl)alanine can react with chloro-bridged metal complexes to form stable chelate complexes with a variety of transition metals, including Palladium (Pd), Rhodium (Rh), Iridium (Ir), and Ruthenium (Ru). researchgate.net In these complexes, the amino acid typically coordinates to the metal center through its amino and carboxylate groups, creating a chiral environment around the metal. The pendant pyridine ring can either remain protonated or, upon deprotonation, coordinate to another metal center to form dimeric or trimeric structures. researchgate.net These well-defined chiral metal complexes are pivotal in catalyzing stereoselective reactions.

Table 2: Examples of Metal Complexes with 3-(3-Pyridyl)alanine Derivatives for Catalysis

| Metal (M) | Ancillary Ligands (Ln) | Resulting Complex Structure | Application | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Triphenylphosphine | (Ph3P)(Cl)Pd[NH2CH(CO2)CH2C5H4NH+]Cl- | Chiral Catalyst Precursor | researchgate.net |

| Rhodium (Rh) | Pentamethylcyclopentadienyl (Cp*) | Cp*(Cl)Rh[NH2CH(CO2)CH2C5H4NH+]Cl- | Chiral Catalyst Precursor | researchgate.net |

| Iridium (Ir) | Pentamethylcyclopentadienyl (Cp*) | Cp*(Cl)Ir[NH2CH(CO2)CH2C5H4NH+]Cl- | Chiral Catalyst Precursor | researchgate.net |

Furthermore, this compound serves as a building block for constructing catalytically active peptides. By embedding a pyridylalanine residue within a peptide sequence, it is possible to create a catalyst where the pyridine acts as a Lewis base catalytic site. This approach has been successfully used to develop short, efficient peptide-based catalysts for enantioselective carbon-carbon bond-forming reactions. nih.gov For example, a novel chemoselective method for peptide conjugation involves the late-stage N-alkylation of a pyridyl-alanine residue, allowing for the construction of functionally diverse and stable N-alkylated peptide conjugates. nih.gov This strategy not only enhances the functional diversity of peptides but has also been shown to improve the biological activity of therapeutic peptides, demonstrating the versatility of incorporating pyridylalanine. nih.gov The use of pyridylalanine as a surrogate for natural aromatic amino acids can also enhance the biophysical properties, such as aqueous solubility, of peptide drug candidates without compromising their biological function. nih.gov

Biological Activities and Molecular Interactions of 3 3 Pyridyl D Alanine Methyl Ester Derivatives

Mechanisms of Enzyme Inhibition

The biological activity of 3-(3-Pyridyl)-D-alanine methyl ester derivatives is often linked to their ability to inhibit specific enzymes. This inhibition is a result of precise molecular interactions between the compound and the enzyme's binding sites.

Binding Site Interactions (e.g., Active Site Binding, Aromatic Pocket Interactions)

The inhibitory action of this compound can involve direct binding to the active site of an enzyme, which physically blocks the substrate from accessing the catalytic machinery. The 3-pyridyl substituent is particularly effective at enhancing interactions with aromatic binding pockets within enzymes. This has been noted in studies involving enzymes such as matrix metalloproteinases (MMP-1).

The active sites of some enzymes, like acetylcholinesterase, are located at the bottom of a deep gorge that is lined with aromatic residues. molaid.com This aromatic-rich environment provides an ideal location for compounds with aromatic features, like the pyridine (B92270) ring, to bind. In addition to the primary active site, some enzymes possess peripheral or allosteric sites that can bind inhibitors. For instance, studies on certain pyridinium (B92312) compounds have shown they can bind to both the catalytic active site and allosteric sites of acetylcholinesterase, modulating its activity through various mechanisms. nih.gov

Role of Pyridine Ring in Molecular Recognition (π-π Stacking, Hydrogen Bonding)

The pyridine ring is a critical pharmacophore that dictates the molecule's biological interactions. It can engage in several non-covalent interactions that are essential for molecular recognition and binding affinity. These interactions include:

π-π Stacking: The electron-rich aromatic system of the pyridine ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan found in enzyme binding pockets. mdpi.com

Hydrogen Bonding: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, allowing it to form crucial hydrogen bonds with hydrogen bond donor residues within the enzyme. mdpi.comresearchgate.netnih.gov This capacity enhances the hydrophilicity of peptides containing the pyridine ring compared to those with a simple phenyl ring. nih.gov

Modulation of Enzyme Activity (e.g., Tryptophan Pyrrolase, Carbonic Anhydrase, Acetylcholinesterase, Elastase)

Derivatives of 3-(3-Pyridyl)-D-alanine have been investigated for their potential to modulate the activity of several key enzymes.

Tryptophan Pyrrolase: DL-3-pyridylalanine has been identified as a putative inhibitor of tryptophan pyrrolase, an enzyme involved in tryptophan metabolism. google.com

Carbonic Anhydrase (CA): Pyridylalanine derivatives are utilized in the design of metalloenzymes and have been incorporated into peptides to create artificial carbonic anhydrase mimics. researchgate.net The coordination of pyridylalanine side chains with metal ions like Zn(II) is a key feature in these designs. researchgate.net Furthermore, patent literature describes the use of N-FMOC-L-3-pyridylalanine in the synthesis of polypeptide inhibitors, with related applications targeting carbonic anhydrase IX. nih.gov NMR studies have also employed fluorinated phenylalanine analogues in carbonic anhydrase to probe protein structure and reactivity. researchgate.net

Acetylcholinesterase (AChE): While direct studies on this compound's inhibition of AChE are not prominent, the structural characteristics of the AChE active site suggest a potential for interaction. The active site gorge is notably rich in aromatic residues, creating a favorable environment for the binding of aromatic ligands like the pyridine ring. molaid.com Research on other pyridinium compounds demonstrates that they can act as reversible inhibitors of AChE, binding to catalytic or allosteric sites. nih.gov

Elastase: Enantiomerically pure pyridylalanine derivatives, when incorporated into peptide sequences, have been shown to function as potential substrates or inhibitors for elastase from Pseudomonas aeruginosa. mdpi.comresearchgate.netgoogle.com This enzyme is a known virulence factor in infections related to cystic fibrosis, making its inhibitors a subject of therapeutic interest. mdpi.comresearchgate.net

Metabolic Stability and Biotransformation Studies

The efficacy of a drug candidate is highly dependent on its metabolic stability. The chemical structure of this compound confers specific properties that influence its biotransformation.

Resistance to Esterase Hydrolysis

A key aspect of the metabolic stability of this compound is its enhanced resistance to hydrolysis by esterase enzymes. Unsubstituted D-alanine methyl ester is typically subject to rapid hydrolysis. However, the presence of the 3-pyridyl group on the β-carbon provides significant steric hindrance. This steric bulk physically obstructs the approach of esterases to the methyl ester group, thereby slowing down the rate of hydrolysis and prolonging the compound's metabolic half-life. mdpi.com Studies on related esters of 3-pyridylacetic acid have similarly found that structural features, such as bulky substituents, can confer resistance to esterase-mediated hydrolysis. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyridylalanine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyridylalanine derivatives, SAR studies have revealed key insights into how structural modifications influence biological activity. A primary focus has been the comparison between the 2-, 3-, and 4-pyridylalanine isomers.

The position of the nitrogen atom in the pyridine ring is a major determinant of a derivative's inhibitory potential and binding affinity. For example, in the context of cyclin-dependent kinase (CDK) inhibitors, peptides containing 3-pyridylalanine were found to be considerably more potent than their 4-pyridylalanine counterparts against CDK4/cyclin D1. scispace.comuq.edu.au It has been proposed that the 4-pyridyl ring may be more solvated compared to the phenyl ring, leading to a desolvation penalty that disfavors binding. nih.govscispace.com

Conversely, in a study targeting a different class of enzymes, trypsin-like serine proteases, a 4-pyridylalanine derivative (IC₅₀ = 49 µM) was found to be a more potent inhibitor than the 3-pyridylalanine version. In this case, the 4-pyridylalanine was considered a better structural mimic of a natural lysine (B10760008) residue. These contrasting findings underscore that the optimal isomer is highly dependent on the specific topology and chemical environment of the target enzyme's binding site.

Chirality at the α-carbon is also critical; for instance, the D-amino acid configuration can be essential for activity in certain contexts. researchgate.net The hydrophilicity of peptides can also be modulated based on the isomer used, with the general trend being that pyridylalanine-containing peptides are more hydrophilic than those with phenylalanine. nih.gov

The following table summarizes comparative inhibitory data for 3-pyridylalanine and 4-pyridylalanine derivatives from a study on CDK inhibitors.

| Compound ID | Sequence | Target Enzyme | IC₅₀ (µM) |

| X7 | SAKRRL(3-pyridylalanine)G | CDK4/cyclin D1 | >200 |

| X8 | SAKRRL(4-pyridylalanine)G | CDK4/cyclin D1 | 143 |

| p107 X7 | HAKRRLI(3-pyridylalanine) | CDK4/cyclin D1 | Binding Tolerated |

| p107 X8 | HAKRRLI(4-pyridylalanine) | CDK4/cyclin D1 | Weak Binder |

| Data sourced from studies on cyclin-dependent kinase inhibitors. scispace.comuq.edu.au |

Positional Isomer Effects (e.g., 2-Pyridyl, 3-Pyridyl, 4-Pyridyl)

The position of the nitrogen atom within the pyridine ring of pyridylalanine (Pal) derivatives—creating 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers—is a critical determinant of their biological and physicochemical properties. researchgate.netnih.gov While these regioisomers represent minimal chemical modifications, the change in the nitrogen's location alters the molecule's electronic distribution and polar nature, which in turn affects receptor binding, affinity, and in vivo biodistribution. researchgate.netnih.gov

Similarly, studies on other peptide-based agents have shown that the amino acid at key positions is crucial for influencing affinity and receptor subtype specificity. researchgate.net The use of different pyridylalanine regioisomers allows for fine-tuning of these properties. researchgate.net For example, in the design of somatostatin (B550006) ligands, 3-Pal has been reported to enhance antagonistic potency. nih.gov However, the chirality of the isomer is also a critical factor, as a d-2Pal derivative was found to lose its binding capabilities entirely. nih.gov

| Isomer | Key Structural Feature | Observed Effect on Biological Properties | Reference |

|---|---|---|---|

| 2-Pyridylalanine (2-Pal) | Nitrogen at position 2 of the pyridine ring | When used as a D-amino acid (d-2Pal) in a somatostatin antagonist, it resulted in a loss of receptor binding affinity. | nih.gov |

| 3-Pyridylalanine (3-Pal) | Nitrogen at position 3 of the pyridine ring | Reported to enhance the antagonistic potency of somatostatin analogs. Its polar nature is suggested to increase kidney uptake and retention. | nih.gov |

| 4-Pyridylalanine (4-Pal) | Nitrogen at position 4 of the pyridine ring | Used as a non-natural amino acid to modify peptide properties, with effects dependent on the specific peptide and target. | researchgate.netnih.gov |

Impact of Functional Group Modifications (e.g., Oxazolidinone Ring Addition)

The conjugation of a this compound scaffold with other functional groups, such as an oxazolidinone ring, can dramatically alter its biological activity, particularly in the development of antibacterial agents. nih.gov Oxazolidinones, a class of antibiotics that includes linezolid (B1675486), function by inhibiting the initiation of bacterial protein synthesis at the 50S ribosomal subunit. nih.gov By incorporating the pyridyl moiety into an oxazolidinone structure, researchers have developed novel derivatives with enhanced antibacterial profiles. nih.govnih.gov

A strategy has been to replace the morpholino group of linezolid with a heteroaromatic ring-substituted pyridine moiety. nih.gov This modification has led to the synthesis of new oxazolidinone derivatives that exhibit potent activity against problematic Gram-positive bacteria, including drug-resistant strains. nih.gov Several of these compounds demonstrated a 4- to 16-fold enhancement in in-vitro activity and more than a 2-fold increase in in-vivo efficacy compared to linezolid. nih.gov The pyridine ring is considered a valuable bioisostere of the benzene (B151609) ring found in many drugs due to its favorable pharmacokinetic properties and its ability to form hydrogen bonds. nih.gov

Further modifications, such as the introduction of a fluorine atom to the pyridyl ring of these oxazolidinone derivatives, have been shown to significantly boost antibacterial activity against a range of bacteria. nih.gov This suggests that the electronic properties of the pyridine ring, influenced by substituents, play a crucial role in the molecule's interaction with its bacterial target. nih.gov

| Modification | Resulting Compound Class | Effect on Biological Activity | Reference |

|---|---|---|---|

| Addition of an oxazolidinone ring | 3-(3-Pyridyl)-oxazolidinone derivatives | Creates potent antibacterial agents effective against Gram-positive bacteria, including resistant strains. | nih.gov |

| Replacement of linezolid's morpholino group with substituted pyridine | Pyridyl-containing oxazolidinones | Enhanced in-vitro (4-16x) and in-vivo (>2x) antibacterial activity compared to linezolid. | nih.gov |

| Introduction of a fluorine atom to the pyridine ring | Fluoro-pyridyl-oxazolidinone derivatives | Significantly increased inhibitory effects against various bacteria, including S. aureus and S. pneumoniae. | nih.gov |

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a pivotal factor that governs the biological activity of this compound and its derivatives. researchgate.netnih.gov The distinction between D- and L-isomers (enantiomers) can lead to significant differences in pharmacological effects, including target binding, metabolic stability, and cellular uptake. nih.gov

The chirality of amino acid derivatives often dictates their interaction with biological systems, which are inherently chiral. For example, in research on nature-inspired antimalarial compounds, the stereochemistry of 3-Br-acivicin and its ester derivatives was found to be crucial for their activity. nih.govresearchgate.net Only the natural (5S, αS) isomers exhibited significant potency against Plasmodium falciparum, the parasite that causes malaria. nih.govresearchgate.net This suggests that the compound's uptake into the parasite may be mediated by a stereoselective transport system, likely one that recognizes L-amino acids. nih.gov

In the field of peptide optimization, the site-specific incorporation of D-amino acids, such as D-pyridylalanine, into a peptide sequence can confer advantageous properties. researchgate.net While natural peptides consist of L-amino acids, the introduction of a D-isomer can dramatically enhance aqueous solubility and inhibit fibrillation (aggregation) while maintaining the peptide's native biological activity. researchgate.net However, stereochemistry can also be a critical determinant for target binding. As mentioned previously, studies on somatostatin antagonists revealed that while replacing a tyrosine with pyridylalanine isomers was generally well-tolerated, the chirality was critical, with a d-2Pal³ derivative showing a complete loss of binding affinity. nih.gov This underscores that even a single stereochemical inversion can profoundly impact the molecular recognition at a receptor site.

| Compound Class | Stereochemical Variation | Impact on Biological Activity | Reference |

|---|---|---|---|

| 3-Br-acivicin derivatives | (5S, αS) natural isomers vs. unnatural isomers | Only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective cellular uptake. | nih.govresearchgate.net |

| Glucagon (B607659) peptide analogs | Site-specific incorporation of D-amino acids | Enhanced aqueous solubility and resistance to fibrillation while maintaining full biological potency. | researchgate.net |

| Somatostatin antagonists | L-2Pal vs. D-2Pal at position 3 | The d-2Pal derivative lost its ability to bind to the SST2 receptor, demonstrating that chirality is critical for receptor affinity. | nih.gov |

Analytical and Characterization Methodologies for 3 3 Pyridyl D Alanine Methyl Ester

Spectroscopic Techniques in Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the molecular structure of 3-(3-Pyridyl)-D-alanine methyl ester. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, characteristic signals are expected for the protons on the pyridine (B92270) ring, the α- and β-protons of the alanine (B10760859) backbone, the amine protons, and the methyl ester protons. For the related L-alanine methyl ester hydrochloride, the methyl ester protons (OCH₃) appear as a singlet around 3.74 ppm, while the alanine methyl protons (CHCH₃) show a doublet near 1.34 ppm. orgsyn.org The protons of the pyridine ring would typically appear in the aromatic region (δ 7.0-8.5 ppm).

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Key resonances would include those for the carbonyl carbon of the ester, the carbons of the pyridine ring, the α- and β-carbons of the alanine structure, and the methyl carbon of the ester group. orgsyn.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands.

The ester carbonyl (C=O) stretching vibration is typically a strong, sharp band found in the region of 1730-1750 cm⁻¹.

N-H stretching vibrations from the primary amine group appear in the 3300-3500 cm⁻¹ range. researchgate.net

C-N stretching vibrations can be observed around 1100-1300 cm⁻¹. researchgate.net

Aromatic C=C and C=N stretching vibrations from the pyridine ring would be visible in the 1400-1600 cm⁻¹ region. nist.gov

C-H stretching from the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecule's structure through fragmentation patterns. For this compound (C₉H₁₂N₂O₂), the expected molecular weight is approximately 196.21 g/mol . The dihydrochloride (B599025) salt has a molecular weight of about 253.13 g/mol . cymitquimica.com In mass spectrometry analysis of similar alanine methyl esters, a characteristic base peak resulting from the loss of the side chain is often observed. nih.gov

Table 1: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Region/Value | Reference |

|---|---|---|---|

| ¹H NMR | Pyridine H | δ 7.0 - 8.5 ppm | organicchemistrydata.org |

| Ester -OCH₃ | ~ δ 3.7 ppm | orgsyn.org | |

| Alanine α-CH | ~ δ 3.9 ppm | orgsyn.org | |

| Alanine β-CH₂ | ~ δ 3.0 - 3.2 ppm | ||

| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ | researchgate.net |

| C=O Stretch (Ester) | 1730 - 1750 cm⁻¹ | ||

| C=C, C=N Stretch (Pyridine) | 1400 - 1600 cm⁻¹ | nist.gov | |

| MS | Molecular Ion [M+H]⁺ (Free Base) | m/z ~197 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and, crucially, the enantiomeric excess (ee) of chiral compounds like this compound.

Purity Determination is typically performed using reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Impurities are detected by a UV detector, often set at a wavelength where the pyridine ring absorbs, such as 254 nm. orgsyn.org

Enantiomeric Excess (ee) Determination requires a chiral separation method. This is most commonly achieved using a chiral stationary phase (CSP) in an HPLC system.

Methodology: The enantiomers of the compound interact differently with the chiral stationary phase, leading to different retention times. A common approach involves using a column with a polysaccharide-based chiral selector, such as a Chiralpak AD-H column. orgsyn.org The mobile phase is typically a non-polar solvent like hexane (B92381) mixed with an alcohol such as ethanol (B145695) or isopropanol. orgsyn.orgwiley-vch.de

Validation: A robust HPLC method for enantiomeric purity must be validated to ensure it is sensitive, specific, precise, and accurate. nih.gov This involves determining the limit of detection (LOD) and limit of quantitation (LOQ) for the undesired enantiomer. nih.gov For many pharmaceutical applications, an enantiomeric purity of >99% ee is required. orgsyn.org

Derivatization: An alternative to using a chiral column is to derivatize the enantiomeric mixture with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. nih.govnih.gov

Table 2: Example HPLC Conditions for Enantiomeric Excess Determination

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5µm) | orgsyn.org |

| Mobile Phase | Isocratic, e.g., 15% Ethanol in Hexane | orgsyn.org |

| Flow Rate | 1.0 mL/min | orgsyn.orgwiley-vch.de |

| Temperature | 20 - 35 °C | orgsyn.orgnih.gov |

| Detection | UV at 254 nm | orgsyn.orgwiley-vch.de |

X-Ray Diffraction for Solid-State Structure Analysis

X-ray diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive proof of structure and stereochemistry.

Single-Crystal X-Ray Diffraction offers the most detailed structural information. If a suitable single crystal of this compound can be grown, this technique can determine:

The exact molecular conformation, including bond lengths, bond angles, and torsion angles.

The absolute configuration (D or L) of the chiral center without ambiguity.

The crystal system, space group, and unit cell dimensions. mdpi.com

The packing arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding. mdpi.com

Powder X-Ray Diffraction (PXRD) is used when single crystals are not available or for analyzing bulk crystalline material. PXRD provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. researchgate.net This is useful for:

Identifying the crystalline form of the compound.

Detecting the presence of different polymorphic forms.

The d-spacing values derived from the diffraction peaks can give insights into the packing of molecular layers. researchgate.net

Table 3: Information Obtainable from X-Ray Diffraction

| Technique | Information Provided | Reference |

|---|---|---|

| Single-Crystal XRD | Absolute configuration, bond lengths/angles, crystal packing | mdpi.com |

| Crystal system, space group, unit cell parameters | mdpi.com | |

| Powder XRD | Crystalline "fingerprint" pattern, phase identification | researchgate.net |

| Polymorphism screening, d-spacing values | wiley-vch.deresearchgate.net |

Future Directions and Emerging Research Avenues for 3 3 Pyridyl D Alanine Methyl Ester

Exploration of Novel Synthetic Pathways

The synthesis of 3-(3-Pyridyl)-D-alanine methyl ester and its parent amino acid is crucial for its availability in research. Current methods often involve the condensation of diethyl acetamidomalonate with 3-pyridylmethyl halides, followed by hydrolysis, decarboxylation, and enzymatic resolution to isolate the desired D-enantiomer. researchgate.netnih.gov While effective, these multi-step sequences present opportunities for improvement. Future research is likely to focus on several key areas to enhance efficiency, reduce costs, and improve stereoselectivity.

One promising avenue is the development of asymmetric catalytic methods. This could involve transition-metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor or phase-transfer-catalyzed asymmetric alkylation of a glycine-derived Schiff base with a 3-pyridylmethyl halide. Success in this area would circumvent the need for enzymatic resolution, which can be a bottleneck, and provide direct access to the enantiomerically pure D-isomer.

Another area of exploration is the refinement of existing coupling strategies. The Suzuki-Miyaura coupling, which can be used to connect a pyridine (B92270) boronic acid with an alanine (B10760859) derivative, is a powerful tool. Future work may investigate novel palladium or other transition-metal catalysts that can operate under milder conditions, with lower catalyst loadings, and with a broader range of functional group tolerance. Furthermore, exploring flow chemistry processes for these synthetic steps could enable safer, more scalable, and continuous production of the compound.

Enzymatic and chemo-enzymatic strategies also represent a significant frontier. Beyond simple resolution, researchers may explore the use of engineered enzymes, such as transaminases, to directly synthesize the D-amino acid from a corresponding α-keto acid precursor. This biocatalytic approach offers the potential for high enantioselectivity and environmentally benign reaction conditions.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Asymmetric Catalysis | Direct synthesis of the D-enantiomer, avoids resolution steps. | Development of novel chiral catalysts and ligands. |

| Advanced Coupling | Milder reaction conditions, improved scalability. | New transition-metal catalyst systems, application of flow chemistry. |

| Biocatalysis | High enantioselectivity, green chemistry principles. | Engineering of enzymes (e.g., transaminases) for direct synthesis. |

Advanced Applications in Complex Molecule Synthesis

The primary role of this compound is as a specialized building block for constructing more complex molecules, particularly peptides and peptidomimetics. Its D-configuration provides resistance to enzymatic degradation, while the pyridyl side chain can mimic the imidazole (B134444) ring of histidine and participate in crucial binding interactions like hydrogen bonding and π-π stacking. researchgate.net

An important application has been in the synthesis of antagonists for the Luteinizing Hormone-Releasing Hormone (LHRH). researchgate.net The incorporation of unnatural amino acids like β-(3-pyridyl)-D-alanine at specific positions in peptide sequences has led to analogues with potent inhibitory activity. researchgate.net Future research will likely expand on this by incorporating the moiety into novel peptide-based therapeutics targeting other G-protein coupled receptors (GPCRs) or enzymes where a histidine-mimetic with enhanced stability is desirable.

Beyond peptide synthesis, this compound is a valuable intermediate for creating heterocyclic scaffolds in medicinal chemistry. The primary amine and the ester functionalities allow for diverse chemical modifications, while the pyridine ring can be a key pharmacophoric element. Researchers may use it as a starting point to build libraries of novel compounds for screening against various therapeutic targets, including kinases, proteases, and protein-protein interactions. For instance, it could be used to synthesize rigid, conformationally constrained analogues of bioactive peptides or to create novel small molecules for drug discovery programs.

Development of New Biological Probes and Tools

The structural features of this compound make it an attractive scaffold for the design of chemical probes to investigate biological systems. Its ability to act as a ligand in biochemical assays and its potential to inhibit enzymes are foundational properties for this application.

Future work could focus on modifying the core structure to create highly specific molecular probes. For example, by attaching a fluorescent reporter group (a fluorophore) to the molecule, researchers could create a probe to visualize the localization and dynamics of its target protein within living cells using advanced microscopy techniques. Similarly, incorporating a photo-crosslinking group could enable the creation of photoaffinity labels. These tools, upon photoactivation, would form a covalent bond with their target protein, allowing for its identification and characterization from complex biological mixtures.

Another emerging area is its use as a metabolic probe. Cells could be cultured with a modified version of 3-(3-pyridyl)-D-alanine, which might then be incorporated into cellular proteins or metabolic pathways. Subsequent analysis could reveal new information about these processes. This approach is analogous to how other specialized probes have been used to investigate complex biological environments. labmanager.com

| Probe Type | Modification | Potential Application |

| Fluorescent Probe | Covalent attachment of a fluorophore. | Visualizing target protein localization and dynamics in cells. |

| Photoaffinity Label | Incorporation of a photo-crosslinking moiety. | Covalently labeling and identifying target proteins. |

| Metabolic Probe | Isotopic labeling or functionalization. | Tracing the metabolic fate and incorporation into cellular pathways. |

Computational Chemistry and Molecular Modeling Studies of Interactions

Computational chemistry and molecular modeling are indispensable tools for understanding how molecules like this compound interact with biological targets and for guiding the design of new, more effective compounds. The pyridine ring's capacity for hydrogen bonding and π-π interactions is a key feature that can be modeled to predict binding affinity and selectivity.

Future research will heavily leverage these computational approaches. Molecular docking studies can be used to screen virtual libraries of potential protein targets for 3-(3-Pyridyl)-D-alanine and its derivatives, helping to identify new biological activities. For known targets, such as LHRH receptors, molecular dynamics (MD) simulations can provide detailed, atomistic insights into the binding mode and the conformational changes that occur upon binding. These simulations can elucidate the specific role of the pyridyl nitrogen and the D-chiral center in stabilizing the protein-ligand complex.

Furthermore, quantum mechanics (QM) calculations can be employed to accurately model the electronic properties of the molecule, such as its charge distribution and ability to engage in various non-covalent interactions. This information is critical for refining the parameters used in molecular mechanics force fields, leading to more accurate MD simulations. By combining these computational techniques, researchers can build predictive models that correlate structural features with biological activity, accelerating the design-synthesize-test cycle in drug discovery and chemical biology. This predictive power allows for a more rational design of next-generation enzyme inhibitors or receptor ligands based on this versatile scaffold.

Q & A

Q. How can researchers validate the stereochemical configuration of synthesized derivatives?

- Circular Dichroism (CD) : Detects chiral centers in solution-phase studies .

- X-ray Crystallography : Definitive confirmation of D-configuration in crystalline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.